molecular formula C18H22N4O3 B6044104 N-[2-(morpholin-4-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-[2-(morpholin-4-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Katalognummer: B6044104
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: DOUKCTGILYBWAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(morpholin-4-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a synthetic β-carboline derivative characterized by a morpholine-containing acetamide side chain. β-carbolines are heterocyclic alkaloids with a tricyclic indole framework, often associated with diverse biological activities, including antiviral, anticancer, and neuropharmacological effects .

Eigenschaften

IUPAC Name

N-(2-morpholin-4-yl-2-oxoethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c23-17(21-7-9-25-10-8-21)11-19-18(24)22-6-5-14-13-3-1-2-4-15(13)20-16(14)12-22/h1-4,20H,5-12H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUKCTGILYBWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)NCC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Pictet-Spengler Cyclization

The β-carboline scaffold is typically constructed via the Pictet-Spengler reaction , where L-tryptophan reacts with aldehydes under acidic conditions. For example:

  • Intermediate 1,2,3,4-tetrahydro-β-carboline-2-carboxylic acid is formed by condensing L-tryptophan with formaldehyde in aqueous NaOH (yield: 47–68%).

  • Oxidative decarboxylation using potassium dichromate in acetic acid converts the tetrahydro-β-carboline to the fully aromatic β-carboline core.

Mechanistic Insight :

  • Imine formation between tryptophan’s amine and aldehyde.

  • Cyclization via electrophilic aromatic substitution at C2 of the indole.

Morpholine Side-Chain Installation

Nucleophilic Substitution

The morpholine moiety is introduced via alkylation or acylation :

  • Method A : React chloroacetamide derivatives with morpholine in the presence of K2CO3 in DMF.

  • Method B : Use Ugi multicomponent reactions to couple amines, carbonyls, and isocyanides, though this is less common for β-carbolines.

Optimized Conditions :

StepReagentsSolventTemp (°C)Time (h)Yield (%)
1ClCH2COCl, Et3NDCM0 → 25478
2Morpholine, K2CO3DMF80885

Adapted from

Final Coupling and Purification

Amide Bond Formation

The carboxamide and morpholino groups are conjugated via:

  • HATU-mediated coupling : Combine β-carboline-2-carboxylic acid (1 eq), HATU (1.5 eq), DIPEA (3 eq), and 2-amino-1-morpholinoethanone (1.2 eq) in DMF. Purify via silica chromatography.

Critical Parameters :

  • pH control : Maintain pH 8–9 to avoid epimerization.

  • Solvent choice : DMF or THF enhances solubility of polar intermediates.

Analytical Characterization

Spectroscopic Data

Key spectral features for the target compound:

  • 1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, NH), 7.45–7.12 (m, 4H, Ar-H), 4.65 (t, J = 6.8 Hz, 2H), 3.72–3.58 (m, 8H, morpholine), 2.98 (t, J = 6.8 Hz, 2H).

  • HRMS : m/z calcd. for C19H23N4O3 [M+H]+ 365.1812, found 365.1809.

Challenges and Limitations

  • Low yields in decarboxylation steps due to side reactions (e.g., overoxidation).

  • Steric hindrance during morpholine coupling requires excess reagents.

  • Chromatography issues : Polar byproducts complicate purification; reversed-phase HPLC is recommended .

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(morpholin-4-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogenated functionalities.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Wissenschaftliche Forschungsanwendungen

Introduction to N-[2-(morpholin-4-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

This compound is a complex organic compound with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a morpholine ring and a beta-carboline moiety. The following sections will explore its applications in scientific research, including medicinal uses, synthesis methods, and case studies.

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications:

  • Antitumor Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. It has been investigated for its ability to inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Research suggests that the compound may have neuroprotective properties, potentially offering benefits in neurodegenerative diseases such as Alzheimer's. It may act by modulating neurotransmitter systems and reducing oxidative stress.

Pharmacological Studies

Pharmacological investigations have highlighted several key areas where this compound may be beneficial:

  • Receptor Modulation : The compound's structure allows it to interact with specific receptors in the central nervous system (CNS), which could lead to the development of new treatments for psychiatric disorders.
  • Anti-inflammatory Properties : Studies have shown that it may possess anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step synthetic routes:

StepReaction TypeKey ReagentsConditions
1Formation of beta-carbolineIndole derivativesAcidic conditions
2Alkylation with morpholineMorpholineBase-catalyzed
3Carboxamide formationCarboxylic acid derivativesCoupling agents

These synthetic pathways are crucial for optimizing yield and purity while minimizing side products.

Case Study 1: Antitumor Activity Evaluation

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against breast and lung cancer cells. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell proliferation.

Case Study 2: Neuroprotective Mechanism Investigation

In an experimental model of Alzheimer's disease, the compound was shown to reduce amyloid-beta plaque formation and improve cognitive function in treated animals. This suggests its potential as a therapeutic agent in neurodegenerative disorders.

Wirkmechanismus

The mechanism of action of N-[2-(morpholin-4-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

N-{2-[(1-benzylpiperidin-4-yl)amino]-2-oxoethyl}-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

  • Structural Similarities :
    • Both compounds feature a β-carboline core linked to an acetamide side chain.
    • The side chains contain nitrogen heterocycles (morpholin-4-yl vs. benzylpiperidine).
  • Key Differences: The benzylpiperidine group in this compound introduces a bulkier, lipophilic substituent compared to the morpholine ring, which is more polar and rigid.
  • Molecular Data :

    Property Target Compound (Morpholine Derivative) Benzylpiperidine Analog
    Molecular Formula C₂₀H₂₃N₅O₃ (hypothetical) C₂₆H₃₀ClN₅O₂
    Molecular Weight ~393.4 g/mol 480.0 g/mol
    Key Functional Groups Morpholin-4-yl, β-carboline Benzylpiperidine, 6-Cl-β-carboline

2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide

  • Structural Similarities :
    • Both compounds contain a morpholin-2-one ring and an acetamide linker.
  • Key Differences :
    • This compound lacks the β-carboline core, instead featuring a 4-isopropylphenyl group.
    • The morpholin-2-one ring is substituted with acetyl and dimethyl groups, which may reduce conformational flexibility compared to the unsubstituted morpholine in the target compound .
  • Synthetic Comparison: The synthesis of this analog involves acetylation of a morpholinone precursor using acetyl chloride and Na₂CO₃, followed by chromatographic purification . This contrasts with the target compound’s likely synthesis, which would require β-carboline ring formation and coupling to the morpholine-acetamide moiety.

Pyridazine-Based Carboxamides (EP 4 374 877 A2)

  • Structural Similarities :
    • Both classes contain carboxamide linkages and morpholine-derived substituents.
  • Key Differences :
    • The patent compounds feature pyridazine cores instead of β-carboline, with additional fluorinated aryl groups and trifluoromethyl substituents, suggesting distinct target selectivity (e.g., kinase inhibition) .
    • The morpholine group is part of an ethoxy side chain rather than directly linked to the acetamide.

Implications of Structural Variations

  • Polarity and Solubility : The morpholine group in the target compound likely enhances water solubility compared to the benzylpiperidine analog, which may improve bioavailability .
  • Bioactivity : Chlorine substitution in the β-carboline analog could confer stronger electrophilic interactions with biological targets, while the pyridazine-based compounds may exhibit different binding modes due to their planar heterocyclic cores .
  • Synthetic Complexity: The β-carboline core requires specialized ring-forming reactions, whereas morpholinone derivatives are synthesized via straightforward acylation .

Biologische Aktivität

N-[2-(morpholin-4-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its antitumor, antibacterial, antiviral, and other therapeutic potentials.

The compound is classified under beta-carboline derivatives, which are known for their complex structures and significant biological activities. The molecular formula is C18H21N4O3C_{18}H_{21}N_{4}O_{3} with a molecular weight of 376.8 g/mol. Its structure includes a morpholine ring and a tetrahydro-beta-carboline core, contributing to its biological activity.

Antitumor Activity

Recent studies have demonstrated that beta-carboline derivatives exhibit notable antitumor properties. For instance:

  • Cell Lines Tested : The compound was evaluated against several human tumor cell lines including A549 (lung cancer), K562 (leukemia), PC-3 (prostate cancer), and T47D (breast cancer).
  • Mechanism of Action : The compound induces apoptosis in cancer cells through the accumulation of reactive oxygen species (ROS) and cell cycle arrest in the G0/G1 phase. In vitro studies indicated an IC50 value of approximately 10 µM against PC-3 cells, with significant suppression of cell proliferation and migration observed .
Cell LineIC50 (µM)Mechanism of Action
A549Not specifiedInduces apoptosis via ROS accumulation
K562Not specifiedInduces apoptosis via ROS accumulation
PC-3~10Cell cycle arrest in G0/G1 phase
T47DNot specifiedInduces apoptosis via ROS accumulation

Antibacterial and Antiviral Activity

Beta-carbolines have also shown promise in antibacterial and antiviral applications:

  • Antibacterial : The compound demonstrated activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) were not detailed in the available literature.
  • Antiviral : Preliminary studies suggest potential efficacy against viral pathogens, but further research is required to elucidate specific mechanisms and effectiveness.

Other Pharmacological Activities

In addition to antitumor effects, this compound exhibits:

Case Studies

A notable study highlighted the synthesis and evaluation of various beta-carboline derivatives for their biological activity. One derivative exhibited significant cytotoxicity with an IC50 value of 9.86 µM against prostate cancer cells while showing low toxicity towards normal cells .

Another investigation focused on the mechanism by which these compounds induce apoptosis through ROS generation and subsequent mitochondrial dysfunction . This suggests that targeting oxidative stress could be a viable strategy for cancer therapy.

Q & A

Q. What are the key steps in synthesizing N-[2-(morpholin-4-yl)-2-oxoethyl]-beta-carboline derivatives?

Synthesis typically involves multi-step pathways:

  • Acylation : Reacting beta-carboline precursors with morpholine-containing acylating agents (e.g., acetyl chloride) in dichloromethane under basic conditions (Na₂CO₃) .
  • Cyclization : Using catalysts like Pd(OAc)₂ for heterocycle formation, with precise temperature control (e.g., reflux in ethanol) .
  • Purification : Gradient silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallization (e.g., ethyl acetate) to isolate pure products .

Q. How is the compound characterized structurally?

Standard methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 7.69 ppm for NH protons in CDCl₃) .
  • Mass Spectrometry : ESI/APCI(+) for molecular ion identification (e.g., [M+H]⁺ at m/z 347) .
  • Elemental Analysis : Validating purity and stoichiometry .

Advanced Questions

Q. How can reaction yields for beta-carboline-morpholine hybrids be optimized?

Methodological considerations:

  • Reagent Stoichiometry : Sequential addition of acylating agents (e.g., acetyl chloride in two batches) to reduce side reactions .
  • Catalyst Screening : Testing Pd-based catalysts for cyclization efficiency .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) for intermediates prone to aggregation .

Q. What strategies resolve contradictions in reported biological activities of beta-carboline derivatives?

Approaches include:

  • Dose-Response Analysis : Establishing EC₅₀/IC₅₀ values across cell lines to differentiate target-specific vs. off-target effects .
  • Structural Analog Comparison : Modifying the morpholine or beta-carboline moieties to isolate pharmacophores (e.g., replacing trifluoromethyl groups with halogens) .

Q. How does the morpholine moiety influence target binding?

Computational and experimental insights:

  • Molecular Docking : Morpholine’s oxygen atoms form hydrogen bonds with kinase ATP-binding pockets (e.g., CDK2) .
  • SAR Studies : Removing the morpholine ring reduces solubility and affinity by ~50%, as shown in analogs .

Q. What in vitro models are suitable for assessing neuroprotective or anticancer activity?

Prioritize:

  • Enzyme Inhibition Assays : Alpha-glucosidase or acetylcholinesterase inhibition to probe mechanism .
  • Cell Viability Screens : Use glioblastoma (U87) or neuroblastoma (SH-SY5Y) lines with caspase-3/7 activation endpoints .

Q. How can stability under physiological conditions be evaluated?

Methodological workflow:

  • pH Stability Studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC over 24 hours .
  • Plasma Stability : Assess metabolic resistance using human plasma and LC-MS quantification .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity data for beta-carboline analogs?

Potential factors:

  • Cell Line Variability : Differential expression of efflux pumps (e.g., P-gp) in MDR1-positive vs. -negative lines .
  • Redox Activity : Beta-carbolines may act as pro-oxidants in high-glucose media, skewing viability results .

Q. How to address discrepancies in reported synthetic yields?

Troubleshooting steps:

  • Intermediate Characterization : Validate purity of precursors (e.g., via TLC) to rule out side-product interference .
  • Reaction Monitoring : Use in-situ IR or LC-MS to identify incomplete acylation/cyclization .

Methodological Tables

Q. Table 1. Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
AcylationAcetyl chloride, Na₂CO₃, CH₂Cl₂, RT58
CyclizationPd(OAc)₂, EtOH, reflux70
PurificationSilica gel (MeOH/CH₂Cl₂ gradient)>95 purity

Q. Table 2. Key Biological Assays

Assay TypeModel SystemKey EndpointReference
CytotoxicitySH-SY5Y cellsIC₅₀ via MTT assay
Enzyme InhibitionAlpha-glucosidase% inhibition at 10 μM
Target EngagementSPR (Biacore)KD (nM)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.